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Compound of Interest

Compound Name: Ethanol, 2,2'-(pentadecylimino)bis-

Cat. No.: B1601796

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Ethanol, 2,2'-(pentadecylimino)bis- (CAS No. 24910-32-5). The information
presented herein is essential for the identification, characterization, and quality control of this
amphiphilic molecule, which holds potential for various research and development applications,
including its use as a surfactant and its possible role in biological membrane interactions.

Molecular Structure and Properties

Ethanol, 2,2'-(pentadecylimino)bis- is a tertiary amine with a long pentadecyl alkyl chain and
two terminal hydroxyl groups. This structure imparts amphiphilic properties to the molecule,
with a hydrophilic diethanolamine headgroup and a hydrophobic pentadecyl tail.[1]

Molecular Formula: C1oH41NO2[2][3]
Molecular Weight: 315.5 g/mol [1][3]
InChl Key: MOVFFQCDGPWQOJ-UHFFFAOYSA-N[1][3]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for Ethanol,
2,2'-(pentadecylimino)bis-. While specific experimental data is limited in the public domain,
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the provided values are based on the analysis of structurally similar compounds and
established spectroscopic principles.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Chemical Shifts

Protons Chemical Shift (6, ppm) Multiplicity
CHs (terminal) ~0.88 Triplet

(CHz)13 (alkyl chain) ~1.2-14 Multiplet
N-CHz (adjacent to N) ~2.6-2.8 Multiplet
CH2-OH (adjacent to OH) ~3.5-3.7 Multiplet

OH Variable Singlet (broad)

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Chemical Shift (6, ppm)
CHs (terminal) ~14

(CHz2)13 (alkyl chain) ~ 22-32

N-CH:z (adjacent to N) ~ 50-55

CH2-OH (adjacent to OH) ~ 58-62

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
O-H stretch 3200-3600 Broad, Strong
C-H stretch (alkyl) 2850-2960 Strong

N-H bend (potential impurity) 1550-1650 Medium

C-N stretch 1000-1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data

Parameter Value

Molecular lon [M]* m/z 315.3

Complex, involving cleavage of the alkyl chain

Fragmentation Pathways
and loss of hydroxyl groups.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for Ethanol, 2,2'-
(pentadecylimino)bis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, MeOD).

e 1H NMR Acquisition:

o Acquire a one-pulse proton spectrum with a 90° pulse.
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o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to cover the range of 0 to 220 ppm.
o Use a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural
abundance of 13C.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the
residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrumentation: A standard FTIR spectrometer.
e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the
solution in a liquid cell.

o Data Acquisition:
o Acquire a background spectrum of the empty sample holder (or solvent).

o Acquire the sample spectrum over the range of 4000 to 400 cm~1.
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o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Processing: Perform a background subtraction to obtain the final absorbance or
transmittance spectrum of the sample.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - EI).

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).
o Data Acquisition (ESI-MS):
o Infuse the sample solution directly into the ESI source.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the molecular ion.

o Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
e Data Acquisition (GC-MS):

Due to the low volatility of the compound, derivatization (e.g., silylation of the hydroxyl

[¢]

groups) may be necessary prior to GC-MS analysis.[1]

[¢]

Inject the derivatized sample into the gas chromatograph.

[e]

Use a temperature program to elute the compound from the GC column.

[e]

The eluent is then introduced into the mass spectrometer for ionization (typically El) and

analysis.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Experimental Workflow and Signaling Pathways
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of Ethanol,
2,2'-(pentadecylimino)bis- and a conceptual representation of its interaction with a biological
membrane.
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Caption: Workflow for the spectroscopic analysis of Ethanol, 2,2'-(pentadecylimino)bis-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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